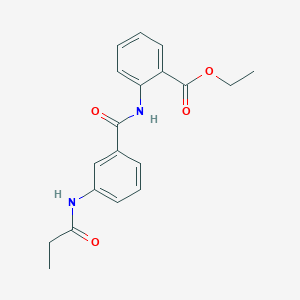

ethyl 2-(3-propanamidobenzamido)benzoate

Description

Ethyl 2-(3-propanamidobenzamido)benzoate is a benzoate ester derivative featuring a diamide substructure. The molecule comprises an ethyl benzoate core substituted at the ortho-position with a 3-propanamidobenzamido group. While direct references to this compound are absent in the provided evidence, its structural analogs—such as ethyl benzoate derivatives with amide or amino substituents—offer insights into its behavior and synthesis pathways .

Properties

IUPAC Name |

ethyl 2-[[3-(propanoylamino)benzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-3-17(22)20-14-9-7-8-13(12-14)18(23)21-16-11-6-5-10-15(16)19(24)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLSIFSOIJDELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-propanamidobenzamido)benzoate typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or a cation exchange resin . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of modified clay as a solid acid catalyst. This method improves the conversion rate and reduces environmental pollution compared to traditional sulfuric acid catalysis . The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-propanamidobenzamido)benzoate can undergo various chemical reactions, including:

Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: Benzoic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-propanamidobenzamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-propanamidobenzamido)benzoate involves its interaction with specific molecular targets. For instance, similar compounds like benzocaine act by binding to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission . This mechanism is likely to be similar for this compound, although specific studies on this compound are limited.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares ethyl 2-(3-propanamidobenzamido)benzoate with similar compounds based on substituents, reactivity, and applications:

Key Observations

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization due to the electron-donating dimethylamino group, whereas the diamide structure of the target compound may reduce electrophilicity but enhance stability .

- Synthesis: The target compound likely requires sequential amidation steps, akin to the coupling and reduction methods used for ethyl 2-(3-methylbenzodiazepinylamino)benzoate (). Propanamido substitution may necessitate protective-group strategies to avoid side reactions .

- Solubility : The diamide group increases polarity compared to lipophilic analogs like I-6501 (), but steric hindrance may limit solubility in aqueous media.

Research Findings and Data

Physicochemical Properties

- Hydrogen Bonding : The diamide moiety in the target compound can form multiple hydrogen bonds, as observed in benzamide derivatives (), which may enhance crystallinity or binding affinity .

Functional Comparisons

- Versus Ethyl 4-(Dimethylamino)Benzoate: While the dimethylamino group in ’s compound enhances resin cement reactivity, the target’s diamide structure may favor applications requiring molecular recognition (e.g., drug delivery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.